molecular formula C14H15N3O4S B2703823 methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1319203-75-2

methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2703823
CAS No.: 1319203-75-2
M. Wt: 321.35
InChI Key: KIRODYFHLSWSKQ-UHFFFAOYSA-N
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Description

Methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring, a sulfamoyl group, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the pyrazole derivative with a sulfonamide, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the sulfamoyl linkage.

    Attachment of the Indene Moiety: The indene group can be introduced via a Friedel-Crafts alkylation reaction, where the indene acts as the electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the sulfamoyl group or the pyrazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), thiols (RSH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amides, thiols

Scientific Research Applications

Methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways involving sulfamoyl and pyrazole-containing molecules.

Mechanism of Action

The mechanism by which methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases, receptors involved in signal transduction.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-3-carboxylate
  • Methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxamide

Uniqueness

Methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of its functional groups, which may confer distinct biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

methyl 5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-21-14(18)12-8-15-16-13(12)22(19,20)17-11-6-5-9-3-2-4-10(9)7-11/h5-8,17H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRODYFHLSWSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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